molecular formula C9H10N2O3 B11725408 N'-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide

N'-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide

Cat. No.: B11725408
M. Wt: 194.19 g/mol
InChI Key: HYWDWVLTYQMHDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and methoxycarbohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3-hydroxyphenyl)methylidene]methoxycarbohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

methyl N-[(3-hydroxyphenyl)methylideneamino]carbamate

InChI

InChI=1S/C9H10N2O3/c1-14-9(13)11-10-6-7-3-2-4-8(12)5-7/h2-6,12H,1H3,(H,11,13)

InChI Key

HYWDWVLTYQMHDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NN=CC1=CC(=CC=C1)O

Origin of Product

United States

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